molecular formula C18H24N2O3S B2471429 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034328-91-9

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2471429
CAS No.: 2034328-91-9
M. Wt: 348.46
InChI Key: MOJQSEMICBGABT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethoxyphenyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, all connected through a urea linkage.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Hydroxy-Substituted Pentyl Chain: The pentyl chain with a hydroxy group can be prepared by the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

    Urea Linkage Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the hydroxy-substituted pentyl chain and the thiophene ring in the presence of a urea-forming reagent like phosgene or triphosgene.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(furan-2-yl)pentyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-23-16-7-4-3-6-15(16)20-18(22)19-11-9-14(10-12-21)17-8-5-13-24-17/h3-8,13-14,21H,2,9-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJQSEMICBGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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